

A Technical Guide to the Synthesis of Pyridazine-Morpholine Scaffolds

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Compound of Interest

Compound Name: 4-(6-Chloropyridazin-3-yl)morpholine

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This in-depth technical guide provides a comprehensive overview of the synthetic methodologies employed in the preparation of pyridazine-morpholine scaffolds. This structural motif is of significant interest in medicinal chemistry, appearing in a variety of biologically active compounds. This document details key synthetic pathways, experimental protocols, and quantitative data to facilitate the efficient synthesis and exploration of this important chemical space.

Core Synthetic Strategies

The construction of pyridazine-morpholine scaffolds predominantly relies on the nucleophilic aromatic substitution (S_NAr) reaction. This approach involves the displacement of a leaving group, typically a halogen, from the pyridazine ring by the secondary amine of the morpholine moiety. The electron-deficient nature of the pyridazine ring facilitates this reaction.

A general representation of this key transformation is the reaction of a chloropyridazine derivative with morpholine to yield the corresponding 3-morpholinopyridazine. The efficiency of this reaction is influenced by factors such as the nature of the solvent, the base used, and the reaction temperature.

Synthesis of Key Precursors: Chloropyridazines

The availability of appropriately substituted chloropyridazines is crucial for the synthesis of the target scaffolds. A common and effective method for the preparation of 3-chloropyridazine involves the treatment of pyridazin-3(2H)-one with a chlorinating agent, most notably phosphorus oxychloride (POCl_3). This transformation is typically achieved by heating the pyridazinone in excess POCl_3 .

Experimental Protocol: Synthesis of 3-Chloropyridazine from Pyridazin-3(2H)-one

This protocol is adapted from established literature procedures.

Materials:

- Pyridazin-3(2H)-one
- Phosphorus oxychloride (POCl_3)
- Ice-water mixture
- Sodium hydroxide (NaOH) solution (50%)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Saturated brine solution

Procedure:

- Combine pyridazin-3(2H)-one (1.0 eq) with phosphorus oxychloride (3.4 eq).
- Heat the reaction mixture to 85 °C for 4.5 hours.
- After completion, carefully and slowly pour the reaction mixture into a vigorously stirred ice-water mixture.
- Adjust the pH of the aqueous solution to >10 using a 50% NaOH solution.

- Extract the aqueous layer with ethyl acetate (4 times).
- Combine the organic extracts and wash with saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 1:1) to afford 3-chloropyridazine.^{[1][2]}

Synthesis of Pyridazine-Morpholine Scaffolds via Nucleophilic Aromatic Substitution

The core reaction for assembling the pyridazine-morpholine scaffold is the nucleophilic substitution of a chlorine atom on the pyridazine ring with morpholine. This reaction can be performed under various conditions, often with the aid of a base to neutralize the HCl generated during the reaction.

General Experimental Protocol: Synthesis of 4-(Pyridazin-3-yl)morpholine

This generalized protocol is based on the principles of S_NAr reactions on heteroaryl chlorides.

Materials:

- 3-Chloropyridazine
- Morpholine
- Potassium carbonate (K₂CO₃) or other suitable base
- Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

Procedure:

- To a solution of 3-chloropyridazine (1.0 eq) in DMF, add morpholine (1.1 - 2.0 eq) and potassium carbonate (1.5 - 3.0 eq).

- Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the desired 4-(pyridazin-3-yl)morpholine.

Case Study: Synthesis of a Substituted Pyridazine-Morpholine Derivative

A specific example from the process development of the SOS1 inhibitor MRTX0902 illustrates the synthesis of a more complex pyridazine-morpholine scaffold. The synthesis involves the formation of a morpholinopyridopyridazinone intermediate, followed by chlorination and subsequent nucleophilic substitution.^[3]

Experimental Protocol: Synthesis of 4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one

Procedure:

- A mixture of the appropriate precursor and morpholine is heated to afford the 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one.
- The reaction is cooled, and the precipitated solid is filtered.
- The collected solid is washed with ethanol.

- The wet cake is dried under vacuum at 50 °C to yield the product.[3]

Experimental Protocol: Synthesis of 4-(1-Chloro-4-methylpyrido[3,4-d]pyridazin-7-yl)morpholine

Procedure:

- To a reactor containing 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one (1.0 eq), add acetonitrile.
- Add phosphorus oxychloride (2.0 eq) while maintaining the temperature between 15 and 30 °C.
- Heat the mixture to 80 °C and maintain until the starting material is consumed (as monitored by HPLC, typically 4-7 hours).
- Cool the reaction to 20 °C and remove volatile components under reduced pressure.
- Add dichloromethane to the residue to proceed with the next step.[3]

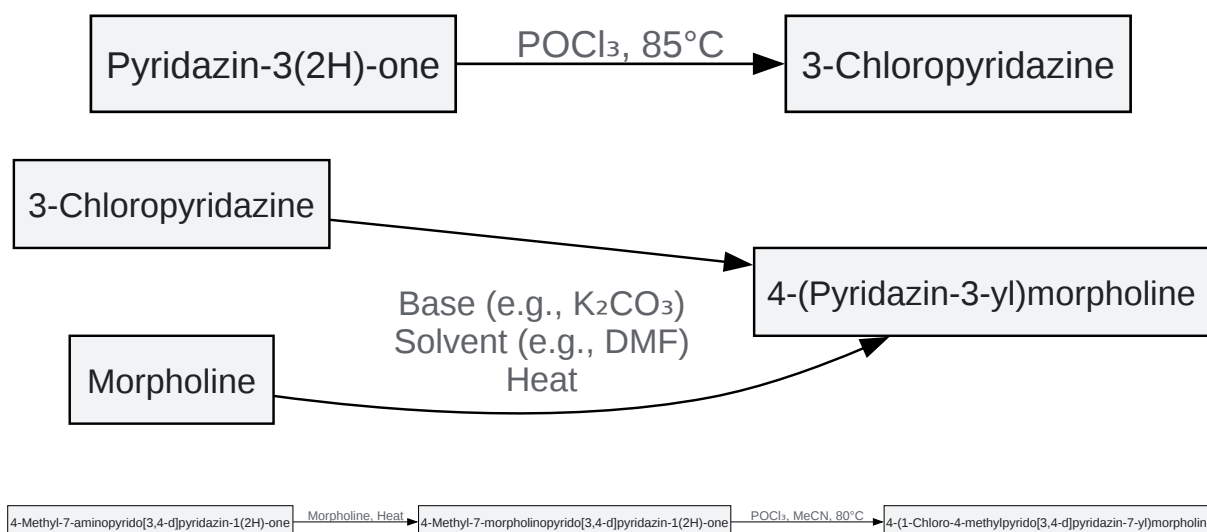
Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of key intermediates and pyridazine-morpholine scaffolds from the cited literature.

Starting Material(s)	Product	Reagents and Conditions	Yield (%)	Reference
Pyridazin-3(2H)-one	3-Chloropyridazine	POCl ₃ , 85 °C, 4.5 h	46	[1][2]
4-Methyl-7-aminopyrido[3,4-d]pyridazin-1(2H)-one	4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one	Morpholine, heat	94	[3]
4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one	4-(1-Chloro-4-methylpyrido[3,4-d]pyridazin-7-yl)morpholine	POCl ₃ , MeCN, 80 °C, 4-7 h	Not isolated, used in next step	[3]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.



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